molecular formula C23H21N5O3S B2633397 6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251688-83-1

6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2633397
M. Wt: 447.51
InChI Key: UCMRXOYPAKMQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of derivatives related to the specified compound often involves heteroaromatization and reactions with a variety of reagents to obtain novel pyrimidine, triazolo, and triazine derivatives. These processes highlight the compound's versatility as a precursor for creating a wide range of heterocyclic compounds, some of which exhibit antimicrobial activity. For instance, a series of [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones were prepared, showcasing the compound's utility in generating new chemical entities with potential biological activities (El-Agrody et al., 2001).

Antimicrobial and Antiviral Applications

Some derivatives synthesized from the core structure of the specified compound have been tested for antimicrobial and antiviral activities. Notably, derivatives have been identified as novel antiviral agents against HIV-1 infection, suggesting a promising avenue for developing new antiretroviral therapies. The structural modifications, such as the introduction of hydrophobic aryl substituents, have led to analogs with enhanced anti-HIV activity, indicating the critical role of structural optimization in medicinal chemistry applications (Okazaki et al., 2015).

Structural Characterization and Supramolecular Assemblies

The detailed structural characterization of analogs, including crystal and molecular structures, has been conducted to understand better the intermolecular interactions and molecular conformations. Such studies are pivotal in supramolecular chemistry, where the assembly of molecules into larger structures is guided by non-covalent interactions. For example, the molecular packing and hydrogen bonding patterns in specific derivatives have been elucidated, providing insights into the potential for creating hydrogen-bonded supramolecular assemblies (Karczmarzyk & Malinka, 2008).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources.

Future Directions

The future directions for the research and application of this compound are not specified in the available resources .

properties

IUPAC Name

6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c29-21-19-18(24-23(31)28(21)15-16-7-3-1-4-8-16)20(32-25-19)22(30)27-13-11-26(12-14-27)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMRXOYPAKMQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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